molecular formula C19H19ClN4O B4928944 6-(3-CHLORO-2-METHYLPHENYL)-2-PIPERIDINOPYRIDO[4,3-D]PYRIMIDIN-5(6H)-ONE

6-(3-CHLORO-2-METHYLPHENYL)-2-PIPERIDINOPYRIDO[4,3-D]PYRIMIDIN-5(6H)-ONE

Cat. No.: B4928944
M. Wt: 354.8 g/mol
InChI Key: OGEYGDQYEHLJBS-UHFFFAOYSA-N
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Description

6-(3-Chloro-2-methylphenyl)-2-piperidinopyrido[4,3-d]pyrimidin-5(6H)-one is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines This compound is characterized by its unique structure, which includes a piperidine ring fused to a pyrido[4,3-d]pyrimidine core, with a 3-chloro-2-methylphenyl substituent at the 6-position

Properties

IUPAC Name

6-(3-chloro-2-methylphenyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c1-13-15(20)6-5-7-17(13)24-11-8-16-14(18(24)25)12-21-19(22-16)23-9-3-2-4-10-23/h5-8,11-12H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEYGDQYEHLJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C=CC3=NC(=NC=C3C2=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-chloro-2-methylphenyl)-2-piperidinopyrido[4,3-d]pyrimidin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and a suitable aldehyde or ketone, under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrido[4,3-d]pyrimidine core.

    Attachment of the 3-Chloro-2-Methylphenyl Group: This step involves the coupling of the 3-chloro-2-methylphenyl group to the pyrido[4,3-d]pyrimidine core, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloro-2-methylphenyl)-2-piperidinopyrido[4,3-d]pyrimidin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using palladium acetate and triphenylphosphine.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.

Scientific Research Applications

6-(3-Chloro-2-methylphenyl)-2-piperidinopyrido[4,3-d]pyrimidin-5(6H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: It is used as a probe to study cellular pathways and molecular interactions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(3-chloro-2-methylphenyl)-2-piperidinopyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a kinase enzyme, resulting in the modulation of signal transduction pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrimidine: A simpler pyrimidine derivative with similar reactivity.

    4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine: A structurally related compound with a thieno ring instead of a piperidine ring.

    3-Chloro-2-aminoethyl-5-trifluoromethylpyridine: Another compound with a similar chloro and methyl substitution pattern.

Uniqueness

6-(3-Chloro-2-methylphenyl)-2-piperidinopyrido[4,3-d]pyrimidin-5(6H)-one is unique due to its specific combination of a piperidine ring, pyrido[4,3-d]pyrimidine core, and 3-chloro-2-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

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